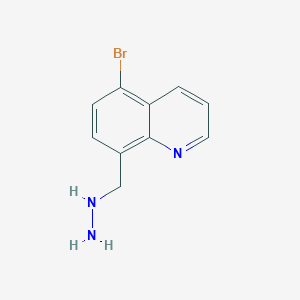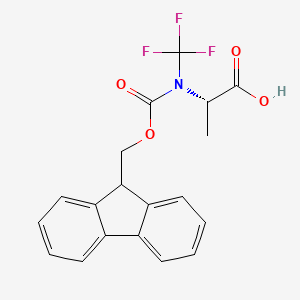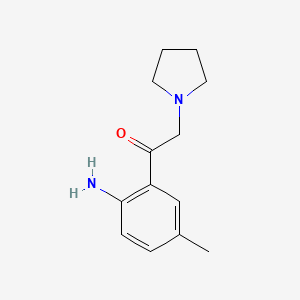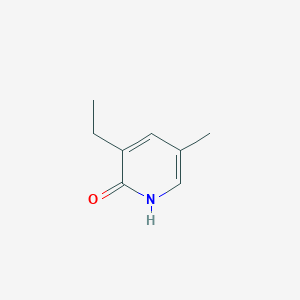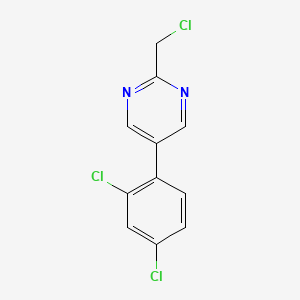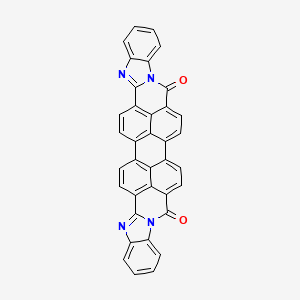
Bis(benzimidazo)perylene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(benzimidazo)perylene is a polycyclic aromatic hydrocarbon that has gained significant attention due to its unique optical and electronic properties. This compound is characterized by its extended π-conjugation, which imparts high thermal stability and strong fluorescence. These properties make this compound a valuable material in various scientific and industrial applications, including organic electronics, photovoltaics, and sensors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(benzimidazo)perylene typically involves the condensation of perylene-3,4,9,10-tetracarboxylic dianhydride with o-phenylenediamine under acidic conditions. This reaction forms the benzimidazole rings fused to the perylene core. The reaction is usually carried out in a solvent such as polyphosphoric acid or concentrated sulfuric acid at elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The key to successful industrial production lies in optimizing reaction conditions to maximize yield and purity. This often involves precise control of temperature, reaction time, and the use of high-purity starting materials.
Chemical Reactions Analysis
Types of Reactions
Bis(benzimidazo)perylene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield hydro derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s properties for specific applications.
Scientific Research Applications
Bis(benzimidazo)perylene has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe and in the study of π-conjugated systems.
Biology: Employed in bioimaging and as a sensor for detecting biological molecules.
Medicine: Investigated for its potential in photodynamic therapy and as a drug delivery vehicle.
Mechanism of Action
The mechanism by which bis(benzimidazo)perylene exerts its effects is primarily through its extended π-conjugation, which allows for efficient electron transport and strong fluorescence. The molecular targets and pathways involved include interactions with DNA, proteins, and other biomolecules, making it useful in bioimaging and therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- Bis(benzimidazo)thioperylene
- N-pentylimidobenzimidazoperylene
- Bis(n-butylimido)perylene
- Bis(phenethylimido)perylene
- Bis(benzylimido)perylene
Uniqueness
Bis(benzimidazo)perylene stands out due to its high thermal stability, strong fluorescence, and versatile chemical reactivity. Compared to similar compounds, it offers a unique combination of properties that make it suitable for a wide range of applications, from organic electronics to biomedical research .
Properties
CAS No. |
55034-81-6 |
|---|---|
Molecular Formula |
C36H16N4O2 |
Molecular Weight |
536.5 g/mol |
IUPAC Name |
7,14,25,32-tetrazaundecacyclo[21.13.2.22,5.03,19.04,16.06,14.08,13.020,37.025,33.026,31.034,38]tetraconta-1(37),2,4,6,8,10,12,16,18,20,22,26,28,30,32,34(38),35,39-octadecaene-15,24-dione |
InChI |
InChI=1S/C36H16N4O2/c41-35-23-15-11-19-20-12-16-24-32-22(34-38-26-6-2-4-8-28(26)40(34)36(24)42)14-10-18(30(20)32)17-9-13-21(31(23)29(17)19)33-37-25-5-1-3-7-27(25)39(33)35/h1-16H |
InChI Key |
HCTHYIRJERPQJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C(=O)C4=CC=C5C6=CC=C7C8=C(C=CC(=C68)C9=C5C4=C3C=C9)C1=NC2=CC=CC=C2N1C7=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


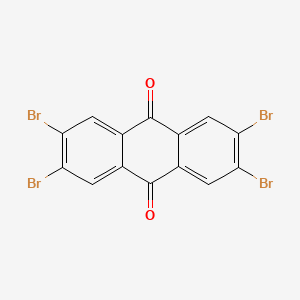

![Thieno[3,2-d]pyrimidine-6-carbonitrile](/img/structure/B13115106.png)

![[1,2,4]Triazolo[5,1-b]quinazolin-9(3H)-one, 3-(4-chlorophenyl)-2-methyl-](/img/structure/B13115120.png)
![2-[4,7-Bis(carboxymethyl)-1,4,7-triazecan-1-yl]acetic acid;dihydrochloride](/img/structure/B13115122.png)
![3-Mesityl-4,5,6,7-tetrahydrobenzo[d]thiazol-3-ium](/img/structure/B13115130.png)
![4-Oxo-4,5-dihydropyrrolo[1,2-a]quinoxaline-8-carboxylic acid](/img/structure/B13115136.png)
![5-Bromobenzo[b]thiophene-3-carboxylicacid1,1-dioxide](/img/structure/B13115142.png)
